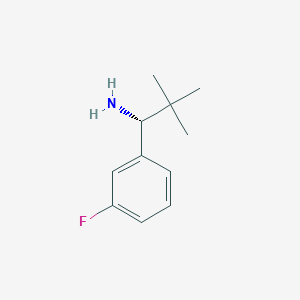![molecular formula C22H23ClF2N4O5 B12069698 1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)
1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-difluoromethoxyphenyl group, a hydroxyacetyl group, and an azetidine-2-carboxamide moiety. Its intricate molecular architecture suggests it may have significant biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide typically involves multiple steps:
-
Formation of the Chloro-Difluoromethoxyphenyl Intermediate
Starting Materials: 3-chloro-5-hydroxybenzaldehyde and difluoromethyl ether.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Hydroxyacetylation
Starting Materials: The chloro-difluoromethoxyphenyl intermediate and glycolic acid.
Reaction Conditions: This step involves esterification followed by hydrolysis under acidic conditions to introduce the hydroxyacetyl group.
-
Azetidine-2-Carboxamide Formation
Starting Materials: The hydroxyacetyl intermediate and azetidine-2-carboxylic acid.
Reaction Conditions: Coupling reactions using carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N-methylmorpholine (NMM).
-
Final Coupling with Methoxycarbamimidoyl Phenylmethyl Group
Starting Materials: The azetidine-2-carboxamide intermediate and 4-[(Z)-N’-methoxycarbamimidoyl]benzyl chloride.
Reaction Conditions: This step is typically performed under basic conditions using a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to a keto group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and possibly covalent modifications of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-[3-chloro-5-(trifluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
1-[2-[3-chloro-5-(methoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide: Similar structure but with a methoxy group instead of difluoromethoxy.
Uniqueness
The unique combination of a chloro-difluoromethoxyphenyl group and an azetidine-2-carboxamide moiety distinguishes 1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N’-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide from other similar compounds. This specific arrangement of functional groups may confer unique biological activity or chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H23ClF2N4O5 |
|---|---|
Molekulargewicht |
496.9 g/mol |
IUPAC-Name |
1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide |
InChI |
InChI=1S/C22H23ClF2N4O5/c1-33-28-19(26)13-4-2-12(3-5-13)11-27-20(31)17-6-7-29(17)21(32)18(30)14-8-15(23)10-16(9-14)34-22(24)25/h2-5,8-10,17-18,22,30H,6-7,11H2,1H3,(H2,26,28)(H,27,31) |
InChI-Schlüssel |
XSNMGLZVFNDDPW-UHFFFAOYSA-N |
Isomerische SMILES |
CO/N=C(/C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)\N |
Kanonische SMILES |
CON=C(C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















